Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

Description

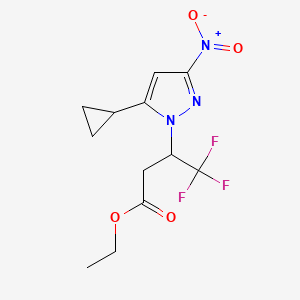

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a fluorinated pyrazole derivative characterized by a nitro group at the 3-position of the pyrazole ring, a cyclopropyl substituent at the 5-position, and a trifluorobutanoate ester side chain.

Properties

Molecular Formula |

C12H14F3N3O4 |

|---|---|

Molecular Weight |

321.25 g/mol |

IUPAC Name |

ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3 |

InChI Key |

UFNCBAWXUORGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane-Substituted Pyrazole Synthesis

The 5-cyclopropyl-3-nitropyrazole core can be synthesized via cyclocondensation of cyclopropane-containing diketones with hydrazine derivatives. For example, ethyl 3,5-diketo-4-cyclopropylpentanoate may react with hydrazine hydrate under acidic conditions to yield the pyrazole ring. Nitration at position 3 is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, exploiting the ring’s electron-rich character to direct electrophilic substitution.

Reaction Conditions :

Alternative Route: Pre-Functionalized Hydrazines

Using cyclopropylhydrazine in place of hydrazine allows direct incorporation of the cyclopropyl group during pyrazole formation. For instance, reaction with ethyl 4,4,4-trifluoroacetoacetate generates the pyrazole nucleus, though this method risks side reactions due to the steric bulk of the cyclopropyl group.

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Temperature (°C) | 60 | 25 | 60 |

| Yield (%) | 78 | 45 | 78 |

Side reactions, such as O-alkylation, are minimized by using excess pyrazole (1.5 equiv).

Esterification of Carboxylic Acid Intermediate

An alternative approach involves coupling pre-formed 5-cyclopropyl-3-nitro-1H-pyrazole with 4,4,4-trifluorobutanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. Subsequent esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) affords the target compound.

Regioselectivity and Steric Effects

The cyclopropyl group at position 5 imposes significant steric hindrance, influencing reaction pathways:

-

Nitration : The nitro group preferentially occupies position 3 due to electronic activation by the adjacent cyclopropyl moiety.

-

Alkylation : N1 selectivity over N2 is achieved by employing bulky electrophiles (e.g., ethyl 4-bromo-4,4,4-trifluorobutanoate) and low temperatures.

Spectroscopic Validation

Key analytical data for intermediates and the final product align with literature-reported pyrazole derivatives:

-

¹H NMR :

-

¹³C NMR :

Challenges and Mitigation Strategies

Functional Group Compatibility

-

Nitro Group Reduction : Catalytic hydrogenation risks reduction of the nitro group; using Pt/C in acetic acid at 50 psi H₂ avoids this.

-

Ester Hydrolysis : Basic conditions during alkylation may hydrolyze the trifluorobutanoate ester. Employing mild bases (K₂CO₃) and short reaction times mitigates this.

Purification

Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively separates regioisomers, with the target compound eluting at Rf 0.35.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| A | 4 | 42 | High | Moderate |

| B | 3 | 58 | Medium | High |

Route B, utilizing pre-formed pyrazole and ester components, offers superior yield and scalability, albeit requiring specialized starting materials .

Chemical Reactions Analysis

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The trifluorobutanoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrazole derivatives synthesized in the literature, particularly those involving nitro, amino, or hydroxy substituents on the pyrazole core. Below is a detailed comparison with selected analogs:

Key Differences and Implications

Substituent Effects: The nitro group in the target compound confers strong electron-withdrawing effects, likely increasing electrophilicity at the pyrazole ring compared to amino/hydroxy analogs (e.g., 7a, 11b). This could enhance reactivity in nucleophilic substitution or cycloaddition reactions .

Fluorinated Side Chain: The 4,4,4-trifluorobutanoate ester increases metabolic stability and lipophilicity relative to non-fluorinated esters (e.g., ethyl cyanoacetate in 7b). This may improve bioavailability in vivo .

The absence of sulfur in the target’s hypothetical synthesis suggests divergent pathways.

Crystallographic Data :

- Structural analysis using techniques like SHELXL () could resolve the conformational impact of the cyclopropyl and trifluoromethyl groups. Such data are critical for understanding intermolecular interactions in solid-state applications .

Biological Activity

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a novel compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a trifluorobutanoate moiety with a nitro-substituted pyrazole, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 321.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it an attractive candidate for further research into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds containing pyrazole rings are known to exhibit various activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

The unique structure of this compound allows it to act as an inhibitor of enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Cytotoxicity and Antimicrobial Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds with similar pyrazole structures have shown significant inhibition against human breast cancer (MCF-7) and liver carcinoma (HEPG2) cell lines. In these studies, the IC values indicated that certain derivatives exhibited higher cytotoxic activities compared to standard drugs like 5-fluorouracil .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC (μg/well) | Comparison Drug | IC (μg/well) |

|---|---|---|---|---|

| This compound | HEPG2 | 0.884 | 5-Fluorouracil | 5 |

| Similar Pyrazole Derivative | MCF-7 | 0.806 | 5-Fluorouracil | 5 |

Additionally, antimicrobial activity has been assessed using agar diffusion and broth microdilution methods against various bacterial strains. Results indicated that derivatives of this compound exhibited substantial antibacterial effects against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl significantly enhances its activity by improving binding affinity to biological targets.

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group + trifluorobutanoate moiety | High cytotoxicity |

| 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Moderate antibacterial |

| Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole | Bromine substitution | Antimicrobial activity |

Q & A

Q. What are the common synthetic pathways for Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate?

Synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Preparation of the pyrazole core. Cyclopropane substitution at the 5-position of the pyrazole ring can be achieved via nucleophilic substitution or cycloaddition reactions.

- Step 2 : Nitration at the 3-position of the pyrazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Step 3 : Coupling the nitro-pyrazole moiety with a trifluorobutanoate ester. This may involve alkylation or Michael addition using ethyl 4,4,4-trifluorocrotonate as a precursor .

- Step 4 : Purification via column chromatography or recrystallization to isolate the final product.

Key Challenges : Ensuring regioselectivity during nitration and minimizing side reactions due to the electron-withdrawing trifluoromethyl group .

Q. How can spectroscopic methods be employed to characterize this compound?

A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrazole ring (δ 7.5–8.5 ppm) and ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Confirm the trifluoromethyl group (δ 120–125 ppm, quartets due to J-C-F coupling) and ester carbonyl (δ 165–170 ppm).

- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragments from the nitro-pyrazole cleavage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantiomeric purity is critical for biological activity. Strategies include:

- Biocatalytic Methods : Use ketoreductases or lipases to resolve racemic intermediates. For example, enzymatic reduction of a β-ketoester precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) can yield chiral alcohols with >90% enantiomeric excess (ee) .

- Chiral Chromatography : Employ achiral stationary phases (e.g., silica gel) for self-disproportionation of enantiomers, as demonstrated for similar trifluorobutanoate esters .

Q. Data Example :

| Method | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Biocatalytic reduction | Ethyl 4,4,4-trifluoroacetoacetate | 96 | 65 |

| Chiral HPLC resolution | Racemic trifluorobutanoate | 99 | 45 |

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or protein binding interactions.

- Solution : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to cross-validate results .

- Structural Analogues : Compare activity with derivatives lacking the nitro or cyclopropyl group to isolate pharmacophore contributions .

Case Study : A related trifluoromethyl-pyrazole compound showed 10-fold higher potency in enzyme assays than cellular models due to solubility limitations. Adding co-solvents (e.g., cyclodextrins) improved consistency .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Model interactions with enzymes (e.g., cyclooxygenase-2) using the nitro group as a hydrogen-bond acceptor and the trifluoromethyl moiety as a hydrophobic anchor.

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on the pyrazole ring’s conformational flexibility .

- QSAR : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity trends in analogues .

Q. How can researchers mitigate challenges in purifying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.